10-Hydroxydecanamide
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Overview
Description
. This compound is characterized by the presence of a hydroxyl group attached to the decanamide structure, which imparts unique chemical and physical properties. It is a solid substance that is soluble in organic solvents such as ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Hydroxydecanamide can be synthesized by reacting decanoic acid amide with hydrogen peroxide. The specific steps involve dissolving decanoic acid amide in an organic solvent like diethyl ether, followed by the slow addition of hydrogen peroxide. The reaction is carried out at an appropriate temperature to ensure the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxydecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group makes it reactive towards different reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield decanoic acid derivatives, while reduction could produce decanamide.
Scientific Research Applications
10-Hydroxydecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: It is utilized in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism by which 10-Hydroxydecanamide exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interaction with biological molecules. It can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Decanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Decanamide: Similar structure but without the hydroxyl group, resulting in different chemical and physical properties.
N-hydroxyoctanamide: A shorter-chain analog with similar properties but different reactivity due to the shorter carbon chain.
Uniqueness: 10-Hydroxydecanamide’s uniqueness lies in the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
10-hydroxydecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c11-10(13)8-6-4-2-1-3-5-7-9-12/h12H,1-9H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNNJFNJJXHOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)N)CCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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